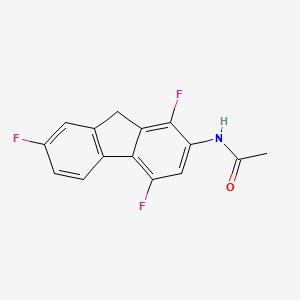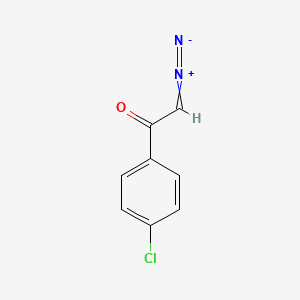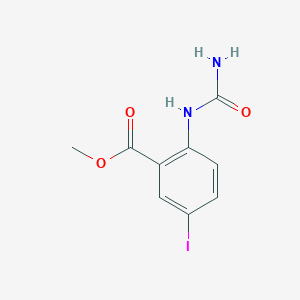
4-(2-Nitroimidazol-1-yl)butane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Nitroimidazol-1-yl)butane-1,2-diol is a chemical compound that belongs to the class of nitroimidazoles It is characterized by the presence of a nitro group attached to an imidazole ring, which is further connected to a butane-1,2-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroimidazol-1-yl)butane-1,2-diol typically involves the nitration of imidazole derivatives followed by the introduction of the butane-1,2-diol moiety. One common method involves the reaction of 2-nitroimidazole with 1,2-dibromobutane under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4-(2-Nitroimidazol-1-yl)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups in the butane-1,2-diol moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, alkylated products, and acylated compounds .
科学的研究の応用
4-(2-Nitroimidazol-1-yl)butane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and cancer.
作用機序
The mechanism of action of 4-(2-Nitroimidazol-1-yl)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
類似化合物との比較
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: A compound with similar chemical structure and biological activities.
Ornidazole: Known for its use in treating infections caused by anaerobic bacteria and protozoa.
Uniqueness
4-(2-Nitroimidazol-1-yl)butane-1,2-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butane-1,2-diol moiety provides additional functional groups that can participate in various chemical reactions, enhancing its versatility in synthetic and research applications .
特性
CAS番号 |
80479-63-6 |
|---|---|
分子式 |
C7H11N3O4 |
分子量 |
201.18 g/mol |
IUPAC名 |
4-(2-nitroimidazol-1-yl)butane-1,2-diol |
InChI |
InChI=1S/C7H11N3O4/c11-5-6(12)1-3-9-4-2-8-7(9)10(13)14/h2,4,6,11-12H,1,3,5H2 |
InChIキー |
AXLKWXCLDLSLIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)




![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)

![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)




